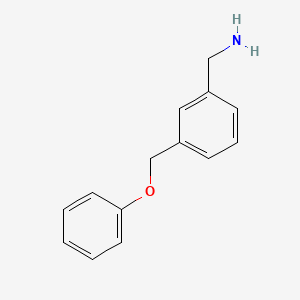

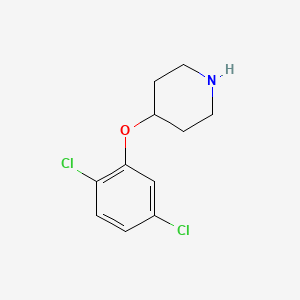

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine

Descripción general

Descripción

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine, or commonly known as 3-CPP, is an analog of the neurotransmitter dopamine and has been studied for its potential therapeutic applications. It is an aromatic amine that is a derivative of phenylpyrrolidinyl ethanamines (PPEs), and is used in research studies to study the biochemical and physiological effects of dopamine on the body. 3-CPP is a relatively new compound and has only recently been studied in a laboratory setting.

Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling . SM cross-coupling is a widely applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Anticonvulsant and Analgesic Agents

A new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents was synthesized . These compounds were evaluated in acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests .

Synthesis of Thiophene Derivatives

This compound can also be used in the synthesis of thiophene derivatives . A new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation (MW) were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .

Mecanismo De Acción

Target of Action

The primary targets of 2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine are neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, which is essential for the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets by binding to these channels, thereby affecting their function . This interaction can alter the flow of sodium and calcium ions across the neuronal membrane, which can lead to changes in the electrical activity of the neuron. The exact nature of these changes depends on the specific characteristics of the compound and its interaction with the channels.

Biochemical Pathways

The affected pathways primarily involve the transmission of signals in the nervous system. By altering the function of sodium and calcium channels, the compound can affect the propagation of action potentials along neurons . This can have downstream effects on various neurological processes, potentially leading to changes in sensation, cognition, or motor function.

Pharmacokinetics

Similar compounds are often metabolized in the liver and excreted in the urine . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be investigated in more detail to provide a comprehensive understanding.

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in neuronal activity due to its interaction with sodium and calcium channels . These changes could potentially lead to alterations in various neurological functions, depending on the specific neurons affected and the nature of the changes in channel function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as the presence of other substances in the bloodstream, the state of the liver and kidneys (which are involved in metabolizing and excreting the compound), and the overall health status of the individual.

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c13-11-5-3-4-10(8-11)12(9-14)15-6-1-2-7-15/h3-5,8,12H,1-2,6-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMPRFYCRUFTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586424 | |

| Record name | 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-2-pyrrolidin-1-ylethanamine | |

CAS RN |

866781-98-8 | |

| Record name | 2-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)